molecular formula C11H14O3 B1311871 3-(3-Methoxyphenyl)-2-methylpropanoic acid CAS No. 61227-51-8

3-(3-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1311871
CAS No.: 61227-51-8
M. Wt: 194.23 g/mol
InChI Key: GVLWIDSXTQWCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS: 61227-51-8; alternate CAS: 17653-94-0 for a positional isomer) is a substituted phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its structure features a methoxy group (-OCH₃) at the 3-position of the phenyl ring and a methyl branch at the 2-position of the propanoic acid chain (Figure 1). The InChIKey GVLWIDSXTQWCRW-UHFFFAOYSA-N confirms its stereochemical identity .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWIDSXTQWCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal (Pd/C) and hydrogen gas (H2) . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

3-(3-Methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

2-(3-Methoxyphenyl)propanoic Acid (2c')
  • Molecular Formula : C₁₀H₁₂O₃
  • Key Differences: Lacks the methyl branch at the 2-position, leading to a linear propanoic acid chain.
  • Impact : Reduced steric hindrance may enhance reactivity in coupling reactions compared to the target compound .
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Key Differences : Bromine substituent at the 5-position of the phenyl ring.
  • Impact : The electron-withdrawing bromine group increases acidity (pKa ~3.1) compared to the electron-donating methoxy group (pKa ~4.5 for the target compound) .

Functionalized Propanoic Acid Derivatives

2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic Acid (1u)
  • Molecular Formula: C₁₄H₂₃NO₄
  • Key Differences : Cyclopentyl and N-methylpropanamido substituents.
  • Impact : Lower synthesis yield (30%) compared to the target compound (62%), likely due to steric challenges in amide formation .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
  • Molecular Formula: C₉H₁₇NO₄
  • Key Differences: Boc-protected amino group replaces the methoxyphenyl ring.
  • Impact : Enhanced solubility in organic solvents, making it suitable for peptide synthesis .

Pharmacologically Active Derivatives

3-(2-(6-Methoxynaphthalen-2-yl)propanamido)propanoic Acid
  • Molecular Formula: C₁₇H₁₇NO₄
  • Key Differences : Naphthalene moiety linked via an amide bond.
  • Impact : Designed as an NSAID conjugate for anti-inflammatory activity, contrasting with the target compound’s role in ion channel modulation .

Comparative Data Table

Compound Name Molecular Formula Substituents Synthesis Yield Key Applications
3-(3-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 3-OCH₃, 2-CH₃ 62% CFTR potentiator precursors
2-(3-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 3-OCH₃ (linear chain) N/A Synthetic intermediate
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 5-Br, 2-OCH₃ N/A Halogenated intermediates
2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic acid C₁₄H₂₃NO₄ Cyclopentyl, N-methylpropanamido 30% Photoredox catalysis
3-((Boc)amino)-2-methylpropanoic acid C₉H₁₇NO₄ Boc-protected amino group N/A Peptide synthesis

Key Findings

Structural Flexibility : The position of substituents (e.g., methoxy at 3- vs. 5-position) significantly alters electronic properties and reactivity.

Synthetic Efficiency : The target compound’s 62% yield outperforms analogs like 1u (30%), highlighting optimized reaction conditions .

Biological Relevance : Methoxy and methyl groups balance steric and electronic effects, making the compound versatile for drug discovery .

Biological Activity

3-(3-Methoxyphenyl)-2-methylpropanoic acid, with the molecular formula C11H14O3, is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by a methoxy group (-OCH₃) on the benzene ring and a methyl group (-CH₃) on the propanoic acid chain. This compound has garnered attention in scientific research due to its potential biological activities, including antibacterial properties and metabolic effects.

The presence of the methoxy group significantly influences the compound's chemical reactivity and biological activity. Similar compounds have been shown to interact with various molecular targets, including receptors and enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits notable antibacterial activity . In studies comparing its derivatives, significant effects were observed against various bacterial strains:

  • Bacterial Activity : The compound has shown effectiveness against:
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae
    • Pseudomonas aeruginosa
    • Candida albicans

The minimum inhibitory concentration (MIC) for these strains ranged from 6 to 12 mg/mL , indicating that it possesses higher antibacterial activity compared to standard antibacterial drugs .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus6-12
Escherichia coli6-12
Klebsiella pneumoniae6-12
Pseudomonas aeruginosa6-12
Candida albicans6-12

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of synthesized derivatives of this compound demonstrated that these compounds exhibited significant inhibition against a range of pathogenic bacteria. The findings suggested that modifications to the structure could enhance efficacy further .
  • Metabolic Studies : Although direct studies on this specific compound are scarce, related compounds have shown promise in improving metabolic health by modulating gut microbiota and enhancing metabolic pathways involved in glucose utilization and lipid metabolism. This suggests potential applications in treating metabolic disorders.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate rapid absorption into the bloodstream following oral administration. For instance, hmpa was detected in circulation within 15 minutes post-administration in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.